Cas no 19606-98-5 (N,N,N'-Triphenyl-1,4-phenylenediamine)
N,N,N'-Triphenyl-1,4-phenylenediamine Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediamine,N1,N4,N4-triphenyl-
- N,N,N'-Triphenyl-1,4-phenylenediamine
- N,N,N'-triphenyl-1,4-Benzenediamine
- <i>N<
- 1,4-Benzenediamine, N,N,N'-triphenyl-
- i>,<i>N<
- N,N,N'-Triphenyl-4-phenylenediamine
- N,N,N'-triphenylbenzene-1,4-diamine
- N,N,N'-Triphenyl-p-phenylenediamine
- TPPDA
- 4-Anilinotriphenylamine
- 4-(Phenylamino)triphenylamine
- N,N,N-Triphenyl-p-phenylendiamine
- N1,N1,N4-TRIPHENYLBENZENE-1,4-DIAMINE
- OCQFHFNWMCLWKC-UHFFFAOYSA-N
- N,N,N'-Triphenyl-p-phenylendiamine
- ADAL1082002
- N,N,N'-triphenyl-benzene-1,4-diamine
- N-(4-diphenylaminophenyl)-N-phenylamine
- N,N,N'-triphenyl-1,4-phen
- 1-N,4-N,4-N-triphenylbenzene-1,4-diamine
- N,N,N'-triphenyl-1,4-phenylene-d
- DTXSID50941378
- N,N,N/'-triphenyl-4-phenylenediamine
- T3367
- MFCD27939629
- N,N-diphenyl-N'-phenyl-p-phenylenediamine
- N,N,N'-triphenyl-1,4-phenylene-diamine
- SB66372
- N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine
- CS-0198700
- T72016
- 19606-98-5
- SCHEMBL273403
- BS-53418
-
- MDL: MFCD27939629
- Inchi: 1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H
- InChI Key: OCQFHFNWMCLWKC-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(=CC=1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 336.1628
- Monoisotopic Mass: 336.162648646 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 15.3
- Molecular Weight: 336.4
Experimental Properties
- Density: 1.173±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 130.0 to 134.0 deg-C
- Boiling Point: 509.0±33.0 °C at 760 mmHg
- Flash Point: 194.0±16.4 °C
- Refractive Index: 1.689
- Solubility: Insuluble (7.1E-5 g/L) (25 ºC),
- PSA: 15.27
- λmax: 397(CH2Cl2)(lit.)
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
N,N,N'-Triphenyl-1,4-phenylenediamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:4° CStore…,-4℃Store…Better
N,N,N'-Triphenyl-1,4-phenylenediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3367-1g |
N,N,N'-Triphenyl-1,4-phenylenediamine |
19606-98-5 | 98.0%(GC) | 1g |
¥640.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3367-200mg |
N,N,N'-Triphenyl-1,4-phenylenediamine |
19606-98-5 | 98.0%(GC) | 200mg |
¥140.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N867979-200mg |
N,N,N'-Triphenyl-1,4-phenylenediamine |
19606-98-5 | ≥98% | 200mg |
¥275.40 | 2022-09-01 | |
| eNovation Chemicals LLC | Y1235676-5g |
N,N,N'-triphenyl-4-phenylenediamine |
19606-98-5 | 98% | 5g |
$95 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1235676-25g |
N,N,N'-triphenyl-4-phenylenediamine |
19606-98-5 | 98% | 25g |
$210 | 2024-06-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3367-200MG |
N,N,N'-Triphenyl-1,4-phenylenediamine |
19606-98-5 | >98.0%(GC) | 200mg |
¥140.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3367-1G |
N,N,N'-Triphenyl-1,4-phenylenediamine |
19606-98-5 | >98.0%(GC) | 1g |
¥640.00 | 2023-09-07 | |
| abcr | AB200556-200 mg |
N,N,N'-Triphenyl-p-phenylendiamine; . |
19606-98-5 | 200 mg |
€105.60 | 2023-07-20 | ||
| abcr | AB200556-1 g |
N,N,N'-Triphenyl-p-phenylendiamine; . |
19606-98-5 | 1 g |
€283.60 | 2023-07-20 | ||
| TRC | T889178-2.5mg |
N,N,N'-Triphenyl-1,4-phenylenediamine |
19606-98-5 | 2.5mg |
$ 50.00 | 2022-06-02 |
N,N,N'-Triphenyl-1,4-phenylenediamine Suppliers
N,N,N'-Triphenyl-1,4-phenylenediamine Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N,N,N'-Triphenyl-1,4-phenylenediamine
Professional Introduction to N,N,N'-Triphenyl-1,4-phenylenediamine (CAS No. 19606-98-5)
N,N,N'-Triphenyl-1,4-phenylenediamine (CAS No. 19606-98-5) is a significant compound in the field of organic chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound, characterized by its triphenyl substitution on the 1,4-phenylenediamine backbone, exhibits remarkable stability and reactivity, making it a valuable candidate for various applications in chemical synthesis and material science.
The molecular structure of N,N,N'-Triphenyl-1,4-phenylenediamine consists of a central phenylene diamine core with three phenyl groups attached at the nitrogen atoms. This arrangement imparts exceptional electronic properties, including high charge transfer capabilities and tunable redox potentials. These characteristics have positioned this compound as a key player in the development of advanced materials, particularly in the realm of organic electronics.
In recent years, N,N,N'-Triphenyl-1,4-phenylenediamine has been extensively studied for its potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to facilitate efficient charge transport and emission makes it an ideal candidate for use in OLEDs, where it can enhance device performance by improving luminous efficiency and operational stability. Furthermore, its role in photovoltaic applications has been explored, with researchers investigating its efficacy in enhancing the absorption of sunlight and improving the overall efficiency of solar cells.
The synthesis of N,N,N'-Triphenyl-1,4-phenylenediamine involves a series of carefully controlled chemical reactions that require precise conditions to achieve high yields and purity. The process typically begins with the reaction of aniline derivatives with phenyl halides under controlled temperatures and catalysts. The subsequent steps involve purification techniques such as recrystallization or column chromatography to isolate the desired product. The synthesis route not only highlights the compound's complexity but also underscores the importance of meticulous experimental design in organic chemistry.
One of the most compelling aspects of N,N,N'-Triphenyl-1,4-phenylenediamine is its versatility in coordination chemistry. The nitrogen atoms in its structure serve as coordination sites for various metal ions, enabling the formation of stable metal complexes. These complexes have been investigated for their catalytic properties, particularly in cross-coupling reactions that are pivotal in pharmaceutical synthesis. The ability of this compound to act as a ligand has opened new avenues for developing efficient catalysts that can streamline synthetic pathways and improve yield optimization.
Recent advancements in computational chemistry have further illuminated the potential of N,N,N'-Triphenyl-1,4-phenylenediamine. Molecular modeling studies have provided insights into its electronic structure and reactivity, enabling researchers to predict and design novel derivatives with enhanced properties. These computational approaches have been instrumental in understanding how subtle modifications to the molecular framework can influence the compound's behavior, thereby guiding experimental efforts towards more targeted outcomes.
The pharmaceutical industry has also shown interest in N,N,N'-Triphenyl-1,4-phenylenediamine due to its potential as a building block for drug development. Its structural motifs are reminiscent of several bioactive molecules, suggesting that it could serve as a precursor for synthesizing new therapeutic agents. While extensive clinical trials are still needed to validate these claims, preliminary studies have hinted at its potential role in modulating biological pathways relevant to neurological disorders and inflammatory conditions.
The environmental impact of using N,N,N'-Triphenyl-1,4-phenylenediamine has also been a topic of interest. Researchers are actively exploring sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to develop methodologies that utilize renewable resources and biodegradable solvents, aligning with global efforts to promote environmentally friendly practices in chemical manufacturing.
In conclusion, N,N,N'-Triphenyl-1,4-phenylenediamine (CAS No. 19606-98-5) stands out as a multifaceted compound with broad applications across multiple disciplines. Its unique structural features and functional properties make it a valuable asset in organic electronics, coordination chemistry, pharmaceutical development, and sustainable chemistry. As research continues to uncover new aspects of this compound's capabilities, its significance is expected to grow even further.
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